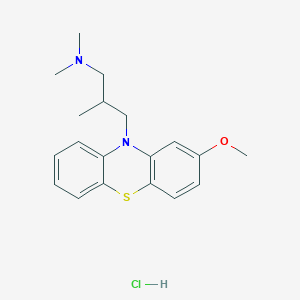

rac Methotrimeprazine Hydrochloride

Description

Nomenclature and Stereochemical Considerations in Phenothiazine (B1677639) Research

The study of phenothiazines, a class of heterocyclic compounds, is rich with complexities related to their three-dimensional structure. researchgate.netwikipedia.org Many psychotropic drugs, including some phenothiazines, exist as racemates. nih.gov

The prefix "rac" is short for racemate, which refers to a mixture containing equal amounts of left- and right-handed enantiomers of a chiral molecule. nih.gov In the context of methotrimeprazine, the "rac" designation indicates the presence of both the dextrorotatory (+) and levorotatory (-) isomers. pharmacompass.comclearsynth.comcymitquimica.com Chirality, the property of a molecule not being superimposable on its mirror image, is a crucial concept in pharmacology as different enantiomers can exhibit distinct biological activities. nih.gov For methotrimeprazine, the chiral center is located at the carbon atom in the side chain attached to the phenothiazine ring system.

The key distinction lies in their stereochemistry. "rac Methotrimeprazine Hydrochloride" refers to the racemic mixture of both enantiomers of methotrimeprazine hydrochloride. pharmacompass.comclearsynth.comcymitquimica.com In contrast, "Levomepromazine Hydrochloride" specifically denotes the levorotatory enantiomer, which is the pharmacologically active form. newdrugapprovals.orgwikipedia.org Levomepromazine (B1675116) is also known by the trademarked name Nozinan, among others. newdrugapprovals.orgwikipedia.org While academic literature may sometimes use the terms interchangeably, it is crucial to recognize that one refers to a specific stereoisomer and the other to a mixture of isomers. wikipedia.orgnih.gov

Historical Context of Phenothiazine Development in Neuropharmacology

The journey of phenothiazines in medicine began with the synthesis of methylene (B1212753) blue, a phenothiazine derivative, in 1876. wikipedia.org Initially explored for its staining properties by Paul Ehrlich, its potential as an antimalarial was also noted. researchgate.netnih.gov In the 1940s, research at Rhône-Poulenc laboratories led to the development of promethazine, a phenothiazine derivative with significant antihistaminic and sedative effects. wikipedia.org

A pivotal moment came in 1951 when chlorpromazine, another phenothiazine, was administered to surgical patients for its anesthetic properties. nih.gov This led to the serendipitous discovery of its antipsychotic effects, revolutionizing the treatment of psychiatric disorders. nih.gov Between 1954 and 1975, approximately 15 antipsychotic drugs, many of them phenothiazines, were introduced in the United States. nih.gov This class of drugs, which includes methotrimeprazine, became a cornerstone in the management of psychosis. drugbank.comiasp-pain.org

Current Research Landscape of this compound

Current research on this compound is often situated within the broader investigation of phenothiazine derivatives and their diverse biological activities. While levomepromazine is the clinically utilized form, studies involving the racemate can be valuable for understanding the fundamental structure-activity relationships of these compounds. Research continues to explore the antagonist actions of methotrimeprazine at various neurotransmitter receptors, including dopaminergic, cholinergic, serotonin (B10506), and histamine (B1213489) receptors. medchemexpress.com There is also ongoing investigation into the potential applications of phenothiazines beyond their traditional use in psychiatry, such as in the management of nausea and vomiting in palliative care. nih.gov

Properties

IUPAC Name |

3-(2-methoxyphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2OS.ClH/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21;/h5-11,14H,12-13H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODLGFPIWRAEFAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20924552 | |

| Record name | 3-(2-Methoxy-10H-phenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20924552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4185-80-2, 1236-99-3 | |

| Record name | 10H-Phenothiazine-10-propanamine, 2-methoxy-N,N,β-trimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4185-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenothiazine, 10-(3-(dimethylamino)-2-methylpropyl)-2-methoxy-, monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004185802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Methoxy-10H-phenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20924552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Levomepromazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.617 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Pharmacological Investigations of Rac Methotrimeprazine Hydrochloride

Receptor Binding Profiles and Affinities

Rac Methotrimeprazine Hydrochloride, a phenothiazine (B1677639) derivative also known as levomepromazine (B1675116), exhibits a complex pharmacological profile characterized by its interaction with a wide array of neurotransmitter receptors. drugbank.com This broad spectrum of activity is a hallmark of many so-called "dirty drugs," which exert their therapeutic effects and side effect profiles by binding to multiple receptor types. drugbank.com Investigations into its receptor binding affinities have revealed potent antagonism at dopaminergic, cholinergic, serotonergic, histaminergic, and adrenergic receptors.

Dopaminergic Receptor Antagonism Studies

Methotrimeprazine's antipsychotic effects are largely attributed to its antagonism of dopamine (B1211576) receptors in the brain. drugbank.com Binding studies have demonstrated its affinity for several dopamine receptor subtypes. It acts as an antagonist at D1, D2, D3, and D4 receptors. drugbank.com

In comparative studies with other antipsychotics, methotrimeprazine (LMP) has shown a high affinity for D2-like receptors. One study reported its binding affinity for human recombinant dopamine receptor subtypes, revealing Ki values of 8.6 nM for D2L, 4.3 nM for D2S, 8.3 nM for D3, and 7.9 nM for D4.2. nih.gov The same study noted a comparable affinity for the D1 receptor (Ki of 54.3 nM) to that of clozapine. nih.gov Another study utilizing rat brain striatal preparations found that methotrimeprazine displaced [3H]sulpiride binding to the D2 dopamine receptor with an IC50 value of 17 nM.

Table 1: Binding Affinities of this compound for Dopamine Receptors

| Receptor Subtype | Ki (nM) |

|---|---|

| D1 | 54.3 |

| D2L | 8.6 |

| D2S | 4.3 |

| D3 | 8.3 |

| D4.2 | 7.9 |

Data derived from studies on human recombinant dopamine receptors. nih.gov

Cholinergic Receptor Antagonism Studies

Methotrimeprazine demonstrates notable antagonist activity at muscarinic cholinergic receptors. drugbank.com It has been shown to bind to M1, M2, M3, M4, and M5 receptor subtypes. drugbank.com Studies comparing various phenothiazine derivatives have indicated that methotrimeprazine and its metabolites possess a significantly higher binding affinity for muscarinic cholinergic receptors, in the range of 5 to 30 times greater than that of other phenothiazines like fluphenazine and perphenazine. drugbank.com This potent anticholinergic activity contributes to some of its therapeutic effects and side effect profile.

Serotonin (B10506) Receptor Antagonism Studies

In addition to its dopaminergic antagonism, methotrimeprazine's interaction with the serotonin system is a key aspect of its pharmacological action. drugbank.com It is a known antagonist of the 5-HT2A and 5-HT2C serotonin receptors. drugbank.com The antagonism at 5-HT2A receptors, in conjunction with D2 receptor blockade, is a characteristic feature of many atypical antipsychotics and is thought to contribute to a lower incidence of extrapyramidal side effects. nih.gov Research comparing the receptor binding profile of methotrimeprazine to clozapine and chlorpromazine in human brain tissue revealed that methotrimeprazine has a significantly greater binding affinity for serotonin-2 binding sites than either of the other two compounds. lww.com

Histamine (B1213489) Receptor Antagonism Studies

Methotrimeprazine is a potent antagonist of the histamine H1 receptor. drugbank.com This strong antihistaminic activity is responsible for its sedative properties. drugbank.com In comparative binding studies with other phenothiazines, methotrimeprazine was found to be the most potent at the H1 receptor. drugbank.com In vitro investigations using human brain homogenate demonstrated that methotrimeprazine displaced the high-potency histamine H1 receptor antagonist [3H]doxepin with a Kd value of 0.58 nM, indicating a very high affinity for this receptor. The histamine H1 receptor binding affinities of its metabolites suggest they may also contribute to the sedative effects of the drug. drugbank.com

Table 2: Binding Affinity of this compound for Histamine H1 Receptor

| Receptor | Kd (nM) |

|---|---|

| Histamine H1 | 0.58 |

Data from in vitro displacement studies in human brain homogenate.

Signal Transduction Pathway Modulation

The interaction of this compound with its various target receptors initiates a cascade of intracellular signaling events. As a G protein-coupled receptor (GPCR) antagonist, its binding to dopamine, serotonin, muscarinic, and adrenergic receptors modulates the activity of downstream second messenger systems. genomind.comresearchgate.net

A significant aspect of methotrimeprazine's action on intracellular signaling is its effect on calcium homeostasis. It has been identified as an inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump. patsnap.com The SERCA pump is responsible for transporting calcium ions from the cytosol into the endoplasmic reticulum, a critical process for maintaining low cytosolic calcium levels. patsnap.com By inhibiting this pump, methotrimeprazine disrupts this process, leading to an increase in cytosolic calcium concentrations. patsnap.com This elevation in intracellular calcium can have profound effects on a multitude of cellular processes, including gene expression, muscle contraction, and can even trigger pathways leading to apoptosis. patsnap.com

While direct, detailed studies on methotrimeprazine's specific modulation of the cyclic adenosine monophosphate (cAMP) and Akt/glycogen synthase kinase-3 (GSK-3) signaling pathways are not extensively detailed in the reviewed literature, its antagonism of various G-protein coupled receptors suggests an influence on these critical pathways. For instance, antagonism of D2 dopamine receptors, which are typically Gi/o-coupled, would be expected to disinhibit adenylyl cyclase, potentially leading to alterations in cAMP levels and the activity of its downstream effector, protein kinase A (PKA). Similarly, the complex interplay between serotonin and dopamine receptors can influence Akt/GSK-3 signaling, a pathway implicated in the action of many psychotropic drugs. researchgate.netnih.govdrugbank.com However, the precise downstream consequences of methotrimeprazine's multi-receptor binding profile on these specific signaling cascades require further elucidation.

In Vitro Investigations of Intracellular Signaling Cascades

rac-Methotrimeprazine hydrochloride, a phenothiazine derivative, exerts its pharmacological effects by modulating various intracellular signaling cascades, primarily through its interaction with G-protein-coupled receptors (GPCRs). As a potent antagonist at multiple receptor sites, its influence on downstream signaling is complex and multifaceted.

A primary mechanism for many antipsychotics, including phenothiazines, involves the antagonism of the dopamine D2 receptor. nih.gov D2 receptors are Gi/o-coupled GPCRs, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine monophosphate (cAMP) and reduced activity of protein kinase A (PKA). nih.gov By blocking the D2 receptor, methotrimeprazine removes this tonic inhibition, which can lead to an increase in cAMP production and subsequent modulation of PKA-regulated pathways. nih.gov These pathways are crucial for regulating gene transcription and neuronal function. nih.gov

Furthermore, methotrimeprazine interacts with other GPCRs, such as muscarinic acetylcholine (B1216132) receptors. drugbank.com The antagonism of these receptors can influence signaling pathways like the phospholipase C (PLC) pathway, leading to changes in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and protein kinase C (PKC) activity. drugbank.com The intricate interplay of these signaling pathways, including potential interactions with the AKT/GSK-3 and Wnt pathways, forms the basis of the compound's diverse cellular effects. nih.gov

In Vivo Studies of Downstream Signaling Effects

The in vitro receptor interactions of rac-methotrimeprazine hydrochloride translate into significant downstream signaling effects in living systems. The antagonism of dopamine D2 receptors in the central nervous system is a key contributor to its antipsychotic properties, calming brain activity by decreasing dopamine transmission. mentalhealth.com This modulation of dopaminergic pathways is fundamental to its use in managing psychosis. mentalhealth.com

Beyond its primary antipsychotic action, methotrimeprazine's broad receptor profile leads to other pronounced in vivo effects. Its potent antagonism of histamine H1 receptors is a major contributor to its strong sedative and hypnotic properties. wikipedia.org Blockade of alpha-1 adrenergic receptors results in downstream effects such as vasodilation, leading to hypotension. nih.gov The compound's antiemetic effects are also linked to its antagonism of dopamine receptors in the chemoreceptor trigger zone of the brainstem. wikipedia.org These observable physiological outcomes are the direct result of the compound's ability to interfere with multiple signal transduction pathways initiated at the cell surface.

Enantiomeric Contributions to Pharmacological Activity

rac-Methotrimeprazine hydrochloride is a racemic mixture, meaning it is composed of an equal amount of two enantiomers, (R)-methotrimeprazine and (S)-methotrimeprazine, which are non-superimposable mirror images of each other. tg.org.au In pharmacology, it is common for enantiomers of a chiral drug to exhibit different pharmacodynamic and pharmacokinetic properties because biological systems, such as receptors and enzymes, are themselves chiral and can interact differently with each enantiomer. tg.org.aunih.gov

Comparative Analysis of (R)- and (S)-Enantiomer Activities

The therapeutically utilized form of methotrimeprazine is the single (R)-enantiomer, which is also known as levomepromazine. wikipedia.org This enantiomer is responsible for the compound's potent antipsychotic, analgesic, and sedative effects. wikipedia.org For many chiral drugs, one enantiomer is often significantly more active than the other. For instance, (S)-citalopram is over 100 times more potent as a serotonin reuptake inhibitor than its (R)-enantiomer, and (S)-ibuprofen is a much more potent inhibitor of cyclo-oxygenase I than the (R)-form. tg.org.aunih.gov While detailed pharmacological data on the (S)-enantiomer of methotrimeprazine is not as extensively documented, the established use of levomepromazine as the active agent underscores the stereoselective nature of its therapeutic actions. The (S)-enantiomer may be less active, inactive, or could even contribute to different, potentially undesirable, effects. tg.org.au

Stereoselective Receptor Interactions

The pharmacological activity of levomepromazine (the (R)-enantiomer) is derived from its stereoselective interaction with a wide array of neurotransmitter receptors. wikipedia.org It is often referred to as a "dirty drug" due to its capacity to block adrenergic, dopamine, histamine, muscarinic acetylcholine, and serotonin receptors. wikipedia.org This broad antagonism is a hallmark of its specific three-dimensional configuration interacting with the binding sites of these proteins.

Studies have quantified the binding affinity of levomepromazine and its metabolites for specific receptors. Research on rat brain tissue shows that levomepromazine has a high affinity for both dopamine and alpha-adrenergic receptors. nih.gov The affinity of a drug for its receptor is often expressed as the inhibition constant (Ki), where a lower Ki value indicates a stronger binding affinity. scielo.br The distinct binding profile of the (R)-enantiomer is central to its therapeutic efficacy and its side-effect profile.

| Compound | Receptor Target | Relative Potency Compared to Chlorpromazine |

|---|---|---|

| Levomepromazine ((R)-Methotrimeprazine) | Dopamine Receptors (Striatum) | Somewhat lower |

| Levomepromazine ((R)-Methotrimeprazine) | Alpha-Adrenergic Receptors (Cortex) | Slightly higher |

| N-Monodesmethyl levomepromazine (Metabolite) | Dopamine Receptors (Striatum) | Somewhat lower |

| N-Monodesmethyl levomepromazine (Metabolite) | Alpha-Adrenergic Receptors (Cortex) | Slightly higher |

| Levomepromazine sulfoxide (B87167) (Metabolite) | Dopamine Receptors (Striatum) | Relatively inactive |

| Levomepromazine sulfoxide (Metabolite) | Alpha-Adrenergic Receptors (Cortex) | Active |

Pharmacodynamic Mechanisms

The pharmacodynamics of rac-methotrimeprazine hydrochloride are characterized by its effects on the central nervous system. These effects are a direct consequence of its interactions with multiple neurotransmitter systems, leading to a general depression of CNS activity. drugbank.com

Central Nervous System Depressant Effects

The central nervous system (CNS) depressant effects of methotrimeprazine are a result of its combined antagonistic actions on several key receptors. drugbank.comnih.gov CNS depressants work by slowing brain activity, which can induce a state of calm and drowsiness. webmd.com

The mechanisms contributing to methotrimeprazine's CNS depressant profile include:

Dopamine D2 Receptor Antagonism : Blockade of D2 receptors in mesolimbic and mesocortical pathways contributes to the antipsychotic and quieting effect on brain activity. mentalhealth.com

Histamine H1 Receptor Antagonism : Strong antagonism at H1 receptors is a primary driver of the compound's prominent sedative and hypnotic effects. wikipedia.org

Alpha-1 Adrenergic Receptor Antagonism : Blockade of these receptors in the CNS contributes to sedation and muscle relaxation. nih.gov

Muscarinic Acetylcholine Receptor Antagonism : This action can also contribute to sedative effects and cognitive slowing. wikipedia.org

This multi-receptor antagonism results in a potent CNS depressant effect, making the compound effective for sedation and management of agitation, but also contributing to side effects like drowsiness and lack of coordination. mentalhealth.comwebmd.com

| Receptor Target | Pharmacodynamic Effect |

|---|---|

| Dopamine D2 | Antipsychotic, calming effect mentalhealth.com |

| Histamine H1 | Potent sedation, hypnotic effects wikipedia.org |

| Alpha-1 Adrenergic | Sedation, muscle relaxation nih.gov |

| Muscarinic M1 | Sedation, cognitive slowing wikipedia.org |

| Serotonin 5-HT2A/2C | Modulation of dopamine release, anxiolysis nih.gov |

Analgesic Mechanisms, including EEG Arousal Response Depression

Methotrimeprazine, a phenothiazine derivative, exhibits notable analgesic properties. hres.calhsc.on.ca Its central actions as an analgesic are linked to its depressant effect on the Electroencephalography (EEG) arousal response. nih.gov Studies in animal models, specifically rabbits, have demonstrated that methotrimeprazine effectively depresses the EEG arousal response induced by various sensory stimulations. nih.gov This includes stimulation of the sciatic nerve, the dental pulp, and acoustic stimulation. nih.gov

The mechanism involves a general central nervous system depressant action. Research comparing methotrimeprazine to other compounds like morphine and chlorpromazine has shown its distinct effects on different brain regions involved in arousal and sensory processing, such as the motor cortex, somatosensory cortex, and hippocampus. nih.gov By suppressing the arousal response to painful or other sensory stimuli, methotrimeprazine reduces the perception of pain. Furthermore, it is known to potentiate the analgesic effects of other central nervous system depressants, such as morphine and barbiturates. hres.ca

| Stimulation Source | Effect on EEG Arousal | Relevant Brain Regions Implicated |

|---|---|---|

| Sciatic Nerve (Physical) | Depression of Arousal Response | Somatosensory Cortex, Motor Cortex |

| Dental Pulp (Pain) | Depression of Arousal Response | Somatosensory Cortex |

| Acoustic Stimulation (Sensory) | Depression of Arousal Response | Hippocampus, Motor Cortex |

Antiemetic Mechanisms of Action

Methotrimeprazine is utilized as an anti-emetic for nausea and vomiting of central origin. hres.ca Its antiemetic effect stems primarily from its action as a dopamine D2 receptor antagonist. patsnap.comderangedphysiology.com It blocks these receptors in the chemoreceptor trigger zone (CTZ) in the floor of the fourth ventricle of the brain. patsnap.comnih.govlibretexts.org The CTZ is a key area for detecting emetic substances in the blood and relaying signals to the vomiting center in the medulla. nih.govlibretexts.org By inhibiting dopaminergic transmission in this zone, methotrimeprazine effectively suppresses the induction of nausea and vomiting. patsnap.comlibretexts.org

As a phenothiazine, methotrimeprazine is considered a "broad spectrum antiemetic" due to its ability to block multiple neurotransmitter receptors. derangedphysiology.com In addition to its primary antidopaminergic activity, its antagonism of histamine H1 receptors and muscarinic acetylcholine receptors also contributes to its antiemetic properties. patsnap.comderangedphysiology.com This multifaceted receptor-blocking profile makes it effective against various causes of nausea. derangedphysiology.combiopharmaservices.com

Sedative Properties and Underlying Mechanisms

Methotrimeprazine possesses strong sedative properties. hres.ca The primary mechanism underlying its sedative and hypnotic effects is its potent antagonism of histamine H1 receptors in the central nervous system. patsnap.com Blockade of H1 receptors is a well-established mechanism for inducing sedation and is a common feature of many first-generation antihistamines and certain antipsychotics. patsnap.com

The sedative action of methotrimeprazine can be beneficial for managing insomnia or agitation. hres.capatsnap.com This property also contributes to its ability to potentiate the effects of other CNS depressants, including barbiturates, narcotics, and anesthetics like ether and hexobarbital. hres.ca Its sedative action is a direct result of its impact on central neurotransmitter systems that regulate wakefulness and arousal. patsnap.com

Antipsychotic Mechanisms in Schizophrenia and Manic-Depressive Syndromes

The antipsychotic efficacy of methotrimeprazine in treating psychotic disturbances such as acute and chronic schizophrenia and manic-depressive syndromes is primarily attributed to its antagonism of dopamine D2 receptors in the brain's mesolimbic pathway. hres.capatsnap.comnih.govnih.gov The prevailing theory of psychosis suggests that an overactivity of dopamine in this region underlies the positive symptoms of schizophrenia, such as hallucinations and delusions. nih.govnih.gov By blocking D2 receptors, methotrimeprazine reduces this dopaminergic hyperactivity, which correlates with the relief of psychotic symptoms. patsnap.comnih.govnih.gov This mechanism is a hallmark of conventional antipsychotic drugs. patsnap.com

| Receptor Target | Primary Therapeutic Effect | Associated Condition |

|---|---|---|

| Dopamine D2 | Antipsychotic, Antiemetic | Schizophrenia, Mania, Nausea/Vomiting |

| Histamine H1 | Sedation | Insomnia, Agitation |

| Serotonin (5-HT2A/2C) | Antipsychotic, Mood Regulation | Schizophrenia, Manic-Depressive Syndromes |

| Alpha-Adrenergic | Contributes to overall antipsychotic effect | Schizophrenia, Manic-Depressive Syndromes |

| Muscarinic Acetylcholine | Contributes to antiemetic effect | Nausea/Vomiting |

Preclinical Research and Animal Models

In Vitro Cellular Assays for Mechanism Elucidation

In the quest to understand the therapeutic potential of rac Methotrimeprazine Hydrochloride, hereafter referred to as Methotrimeprazine (MTP), researchers have utilized various in vitro cellular assays. These studies have been instrumental in dissecting the molecular mechanisms underlying its observed effects, particularly in the context of neurological and inflammatory processes.

Neuronal Cell Culture Studies

Studies employing neuronal cell cultures have been pivotal in demonstrating the direct effects of MTP on nerve cells. Research has shown that MTP exhibits protective effects against neuronal cell death. embopress.orgnih.gov In the context of viral infections that target the central nervous system, such as Japanese Encephalitis Virus (JEV), MTP has been identified as a compound with significant neuroprotective capabilities. embopress.orgnih.gov A key mechanism identified is the induction of autophagy, a cellular process for degrading and recycling cellular components, which in turn helps in restricting viral-induced cell death. nih.gov

Microglial Cell Research and Neuroinflammation

Microglial cells, the primary immune cells of the central nervous system, play a critical role in neuroinflammation. biorxiv.org Research has demonstrated that MTP has a potent anti-inflammatory effect on these cells. embopress.orgnih.govembopress.orgnih.gov Specifically, in models of JEV infection, MTP treatment leads to a significant reduction in the release of inflammatory cytokines and chemokines from infected microglial cells. embopress.orgembopress.orgnih.govresearchgate.net This attenuation of the inflammatory response is a key component of its therapeutic potential in neuroinflammatory conditions. embopress.org

The anti-inflammatory effects of MTP in microglial cells are, in part, mediated by the induction of autophagy. biorxiv.org This process helps to reduce the levels of key inflammatory signaling molecules, such as NLRP3 protein. embopress.orgnih.govresearchgate.net However, studies also suggest that the anti-inflammatory effect on microglial cells may not be entirely dependent on autophagy, with the drug-induced ER stress also playing a role. biorxiv.org

Animal Models of Neurological and Psychiatric Conditions

To build upon the promising in vitro findings, the effects of MTP have been evaluated in animal models of neurological diseases, providing a more comprehensive understanding of its in vivo efficacy.

Studies in Japanese Encephalitis Virus Infection Models

The most detailed preclinical animal model research for MTP has been conducted in the context of Japanese Encephalitis Virus (JEV) infection. JEV is a mosquito-borne flavivirus that can cause severe encephalitis and long-term neurological problems. embopress.org

In mouse models of JEV infection, oral administration of MTP has demonstrated significant antiviral effects. embopress.orgnih.gov Treatment with MTP resulted in reduced virus titers in the brain, indicating a potent inhibition of viral replication within the central nervous system. embopress.orgnih.govresearchgate.net The antiviral mechanism is not through the alteration of viral RNA translation but is dependent on the induction of autophagy, which interferes with the formation of JEV replication complexes. embopress.orgembopress.orgnih.govresearchgate.net This autophagy-dependent antiviral action is a key finding from these animal studies. embopress.orgembopress.orgnih.gov

The neuroprotective and antiviral effects of MTP in the JEV mouse model are linked to its ability to induce an adaptive ER stress response and subsequent mTOR-independent autophagy. embopress.orgembopress.orgnih.gov

Table 1: Summary of Preclinical Findings for Methotrimeprazine (MTP)

| Research Area | Model System | Key Findings | References |

|---|---|---|---|

| Mechanism Elucidation | Neuronal Cell Cultures | Protective against neuronal cell death; Induces autophagy and adaptive ER stress. | embopress.orgnih.govembopress.orgnih.gov |

| Microglial Cell Cultures | Attenuates release of inflammatory cytokines; Anti-inflammatory effects mediated by autophagy and ER stress. | embopress.orgembopress.orgnih.govbiorxiv.orgresearchgate.net | |

| Antiviral Effects | JEV Mouse Model | Reduced brain virus titers; Inhibits JEV replication complexes via autophagy. | embopress.orgnih.govembopress.orgnih.govresearchgate.net |

| Neuroprotective Effects | JEV Mouse Model | Increased survival rates; Prevention of blood-brain barrier breach; Inhibition of neuroinflammation. | embopress.orgnih.govresearchgate.net |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Methotrimeprazine (MTP) |

| Trifluoperazine |

Neurobiological Effects and Brain Region Specificity

The primary mechanism of antipsychotic action for phenothiazines like methotrimeprazine is the blockade of dopamine (B1211576) receptors, particularly the D2 receptor subtype. drugbank.comnih.gov This action is central to its therapeutic effects in psychosis. drugbank.com

Preclinical studies have shown that chronic treatment with antipsychotics can lead to a state of depolarization inactivation of dopaminergic neurons. nih.gov However, the effect of this on dopamine release has been a subject of debate, with some studies suggesting that dopamine release is not markedly reduced. nih.gov

Research also indicates that antipsychotic efficacy can be associated with a suppression of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synapse. nih.gov Changes in DAT availability and dopamine neuron firing rates are key areas of investigation in understanding both the therapeutic effects and the development of treatment failure. nih.gov The dopaminergic system's response to antipsychotics can be region-specific, with the nigrostriatal system showing prominent changes. nih.gov

Methotrimeprazine's pharmacological profile extends beyond dopamine receptor antagonism to include effects on other neurotransmitter systems. drugbank.com It exhibits antagonist activity at serotonin (B10506) (5-HT2A and 5-HT2C), histamine (B1213489) (H1), muscarinic acetylcholine (B1216132) (M1-M5), and adrenergic (alpha-1 and alpha-2) receptors. drugbank.com

This broad spectrum of activity contributes to its various therapeutic effects and side effects. For example, its sedative properties are linked to its potent antihistaminic action. hres.ca The interaction with multiple neurotransmitter systems highlights the complexity of its neurobiological effects.

Toxicological Profiles in Preclinical Studies

The toxicological profile of this compound has been evaluated in a number of preclinical studies, including acute, subchronic, and chronic toxicity assessments in various animal models. These studies are crucial for identifying potential target organs and understanding the spectrum of toxicity associated with the compound.

Research findings indicate that the liver, kidneys, heart, and nervous system are potential target organs following repeated exposure to methotrimeprazine. fda.govt3db.ca In vitro studies have also highlighted a potential for phototoxicity.

Acute Toxicity

Acute toxicity studies have been conducted in several species to determine the effects of a single high dose of methotrimeprazine. There are conflicting reports regarding the median lethal dose (LD50). One database reports an acute LD50 value in rats, though the units are unconventional. drugbank.com In contrast, other studies in rodents and monkeys reported no mortalities at very high doses.

Clinical signs observed following acute administration in rats and mice included ataxia, sedation, reduced grip strength, irregular or labored breathing, mild diarrhea, a high-stepping gait, a cringing or creeping posture, and ptosis (drooping of the upper eyelid). fda.gov

| Species | Route of Administration | LD50 Value | Observed Clinical Signs |

| Rat | Oral | 2.5064 mol/kg drugbank.com | Ataxia, sedation, reduced grip strength, irregular breathing, diarrhea, ptosis fda.gov |

| Rat | Oral | No deaths at doses up to 8000 mg/kg fda.gov | Not applicable |

| Mouse | Oral | No deaths at doses up to 8000 mg/kg fda.gov | Ataxia, sedation, reduced grip strength, irregular breathing, diarrhea, ptosis fda.gov |

| Monkey | Oral | No deaths at doses up to 5000 mg/kg fda.gov | Not applicable |

Subchronic and Chronic Toxicity

Repeat-dose toxicity studies, with durations of up to one year, have been carried out in rats, dogs, and monkeys to assess the effects of long-term exposure to methotrimeprazine. fda.gov These studies identified specific organs susceptible to the toxic effects of the compound.

In rats, the primary target organs were the kidney and liver. fda.gov Findings in the kidney included the presence of hyaline droplets in proximal tubules, glomerulonephrosis, and granular cysts in the outer medulla. fda.gov Hepatic effects in rats included increased liver weight, reversible hepatocellular cytomegaly (enlargement of liver cells), and foci of hepatocyte necrosis associated with an increase in liver enzymes. fda.gov

The liver was also identified as a target organ in dogs. fda.gov Observed effects included mild increases in alanine (B10760859) aminotransferase (ALAT) and alkaline phosphatase (AP), which were correlated with hepatocellular hydropic enlargement, increased liver weight, and the formation of Kupffer cell granulomas accompanied by siderosis and periportal infiltration of lymphocytes and histiocytes. fda.gov Notably, no significant toxicity was observed in monkeys at the highest doses tested. fda.gov Furthermore, a safety data sheet indicates that prolonged or repeated exposure may cause damage to the heart and nervous system. t3db.ca

| Species | Duration of Study | Target Organs | Key Toxicological Findings |

| Rat | Up to 1 year | Kidney, Liver | Kidney: Hyaline droplets, glomerulonephrosis, granular cysts. Liver: Increased weight, hepatocellular cytomegaly, hepatocyte necrosis, increased enzymes. fda.gov |

| Dog | Up to 6 months | Liver | Increased ALAT and AP, hepatocellular hydropic enlargement, increased liver weight, Kupffer cell granulomas, siderosis, periportal infiltration. fda.gov |

| Monkey | Up to 1 year | None Identified | No significant toxicity observed at the highest doses tested. fda.gov |

| Multiple | Prolonged/Repeated | Heart, Nervous System | Causes damage to organs through prolonged or repeated exposure. t3db.ca |

Reproductive and Developmental Toxicity

Information regarding the reproductive toxicity of methotrimeprazine from animal studies is limited and considered insufficient to make a definitive assessment. However, results from a multi-generational animal study suggested a potential anti-fertility effect, where successive generations exhibited smaller litter sizes compared to controls. t3db.ca

Phototoxicity

In vitro studies have been conducted to evaluate the phototoxic potential of methotrimeprazine. When exposed to UV-A and UV-B light, the compound demonstrated a photohemolytic effect on human erythrocytes and was found to induce lipid peroxidation. nih.gov This suggests that the compound may cause toxicity in the presence of light.

Clinical Research Aspects of Methotrimeprazine Racemic and Individual Enantiomers

Neuropsychiatric Applications

Methotrimeprazine's primary use is in the management of psychosis, particularly in cases of schizophrenia and the manic phases of bipolar disorder. drugbank.com Its antipsychotic effects are attributed to its ability to antagonize dopamine (B1211576) receptors in the brain, with its binding to 5HT2 receptors also potentially playing a role. drugbank.com

Management of Psychotic Disturbances

Methotrimeprazine is indicated for the management of psychotic disturbances, including acute and chronic schizophrenias and senile psychoses. hres.ca Clinical investigations in open psychiatric settings have explored its use in these conditions. hres.ca

Role in Schizophrenia Research

Methotrimeprazine has been included in clinical trials for schizophrenia. drugbank.comclinicaltrials.gov Research has compared its efficacy and side effect profile to other antipsychotics. For instance, a review of four randomized controlled trials with 192 participants found no significant difference between methotrimeprazine and other antipsychotics in terms of early study discontinuation. nih.gov However, specific comparisons showed that methotrimeprazine was associated with better scores on the Clinical Global Impression (CGI) severity scale compared to chlorpromazine. nih.gov Conversely, risperidone (B510) was found to be superior to methotrimeprazine in terms of CGI endpoint scores. nih.gov

In terms of symptom reduction, one study found that patients receiving methotrimeprazine had better endpoint scores on the Brief Psychiatric Rating Scale (BPRS) and the Positive and Negative Syndrome Scale (PANSS) total score than those on chlorpromazine. nih.gov However, another trial indicated that risperidone recipients showed a more significant reduction in BPRS endpoint scores compared to those on methotrimeprazine. nih.gov The landscape of schizophrenia treatment is evolving, with newer drugs and treatment modalities being explored in major clinical trials. mit.educlinicaltrialsarena.comfda.gov

Application in Manic-Depressive Syndromes

Methotrimeprazine is also used in the management of manic-depressive syndromes. hres.cadrugs.com Research in bipolar disorder often involves observational studies and retrospective analyses of various psychotropic drug treatments, including mood stabilizers, antipsychotics, and antidepressants. nih.govnih.gov While specific large-scale trials on methotrimeprazine for bipolar disorder are less prominent in recent literature, its use falls within the broader category of antipsychotics employed in managing the manic phases of this condition. drugbank.com

Use in Behavioral Disturbances within Child and Adolescent Psychiatry

While less common, methotrimeprazine has been studied for its use in managing extreme behavioral disturbances in child and adolescent psychiatry. researchgate.net Case studies have reported favorable and prompt responses to oral methotrimeprazine in such situations. researchgate.net The broader context of psychotropic medication in school-aged youth is an area of active research, with a focus on a "whole-child" approach to care. nih.gov The use of antipsychotic medications in this population is generally reserved for controlling psychotic symptoms, severe irritability, or aggression. aacap.orgnih.gov

Pain Management Research

Beyond its neuropsychiatric applications, methotrimeprazine has been investigated for its analgesic properties. cymitquimica.comchemicalbook.com

Post-operative Analgesia

Clinical research has explored the use of methotrimeprazine as an adjunct for post-operative analgesia. drugs.com Studies have compared its efficacy to other analgesics. For example, one study compared methotrimeprazine to meperidine for post-operative pain relief. nih.gov

Data Tables

Table 1: Overview of Selected Clinical Research on Methotrimeprazine in Neuropsychiatry

| Research Area | Key Findings | Citations |

| Schizophrenia | Compared to chlorpromazine, methotrimeprazine showed better CGI severity scores and BPRS/PANSS endpoint scores in one study. | nih.gov |

| Risperidone was found to be superior to methotrimeprazine on CGI endpoint scores and in achieving a significant reduction in BPRS scores. | nih.gov | |

| Child and Adolescent Behavioral Disturbances | Case studies suggest a prompt and favorable response to oral methotrimeprazine for extreme behavioral issues. | researchgate.net |

Table 2: Overview of Selected Clinical Research on Methotrimeprazine in Pain Management

| Research Area | Key Findings | Citations |

| Post-operative Analgesia | Methotrimeprazine has been compared to meperidine as a post-operative analgesic agent. | nih.gov |

Cancer-related Pain Studies

Methotrimeprazine has been investigated for its analgesic properties in the context of cancer-related pain. A clinical trial published in 1966 directly compared the analgesic effects of methotrimeprazine and morphine in patients with cancer. nih.gov This comparative study was a controlled clinical trial designed to assess the therapeutic use and potential adverse effects of methotrimeprazine as an analgesic for this patient population. nih.gov The product monograph for Methotrimeprazine Hydrochloride Injection, under the brand name Nozinan, also lists its use as an analgesic in pain due to cancer. hres.ca Furthermore, its role as a neuroleptic agent with analgesic activity is recognized in palliative care, where it is used as an adjunct to analgesia, particularly when sedation is considered beneficial for the patient. hpcconnection.ca

Neuropathic Pain Conditions (e.g., Trigeminal Neuralgia, Neurocostal Neuralgia)

The application of methotrimeprazine in treating neuropathic pain conditions is documented, with specific mention of its use in trigeminal neuralgia and neurocostal neuralgia. A preliminary study from 1958 reported on the trial therapy of essential trigeminal neuralgia using levomeprazine, the other name for methotrimeprazine. nih.gov More formally, the product monograph for a methotrimeprazine injection formulation explicitly includes trigeminal neuralgia and neurocostal neuralgia as indications for its use as an analgesic. hres.ca

Phantom Limb Pain Research

Phantom limb pain, the sensation of pain in a limb that has been amputated, is another condition where methotrimeprazine has been indicated. While research into pharmacological interventions for phantom limb pain is extensive, covering a range of drug classes from anticonvulsants to opioids, specific trial data on methotrimeprazine is limited in the readily available literature. nih.govpitt.edu However, the official product monograph for Methotrimeprazine Hydrochloride Injection lists phantom limb pains as a specific indication for its analgesic use. hres.ca This indicates its recognized utility in managing this challenging pain condition. Case reports on phantom limb pain often describe the complex nature of the pain and the variety of treatment approaches trialed. fpm.ac.uknih.gov

Anti-emetic Research

Methotrimeprazine's efficacy as an anti-emetic, particularly in palliative care settings, has been the subject of significant clinical research. It is recognized as a neuroleptic agent with anti-emetic activity. hpcconnection.ca

An open-label study involving 65 patients with advanced cancer investigated the role of low-dose methotrimeprazine in managing nausea and vomiting. nih.gov The cause of nausea and vomiting was multifactorial in the majority of these patients (54%). nih.gov The study found that of the 53 evaluable patients, 62% showed some improvement in nausea or vomiting at day 2, and for the 34 patients evaluable at day 5, the improvement rate was 58%. nih.gov These findings suggested that methotrimeprazine possesses anti-emetic activity. nih.gov

More rigorous evidence comes from a randomized, double-blind controlled trial that compared methotrimeprazine to haloperidol (B65202) for the treatment of cancer-related nausea. nih.govnih.gov This study aimed to demonstrate superior anti-emetic efficacy for methotrimeprazine, which is commonly used for this purpose but had not been formally tested against other drugs in this setting. nih.govnih.gov The trial, however, did not show a statistically significant difference in the response rate for nausea control between the two drugs. nih.govnih.gov The product monograph also confirms its indication as an anti-emetic for nausea and vomiting of central origin. hres.ca

Table 1: Clinical Studies on the Anti-emetic Effects of Methotrimeprazine

| Study Type | Patient Population | Key Findings | Citation |

|---|---|---|---|

| Open-label study | 65 patients with advanced cancer and nausea/vomiting | 62% of evaluable patients showed improvement in nausea or vomiting at day 2. | nih.gov |

| Randomized, double-blind controlled trial | Palliative care patients with cancer-related nausea | No significant difference in response rate for nausea control compared to haloperidol. | nih.govnih.gov |

Sedation and Insomnia Research

The sedative properties of methotrimeprazine are well-documented and utilized in clinical practice, particularly in palliative care and for the management of insomnia. The product monograph for methotrimeprazine explicitly lists its use as a sedative for the management of insomnia. hres.ca In palliative care, its sedative effects are considered advantageous in managing terminal restlessness and agitation. hpcconnection.canih.gov It is licensed for sedation and for end-of-life delirium or agitation. hpcconnection.ca

Clinical Trial Methodologies and Outcomes

The methodologies of clinical trials involving methotrimeprazine have included controlled and randomized designs to assess its efficacy and safety.

A 1966 publication describes a controlled clinical trial comparing the analgesic effects of methotrimeprazine against morphine in cancer patients, highlighting a comparative study design. nih.gov

While direct placebo-controlled trials for methotrimeprazine were not identified in the recent search, the methodology of a robust, randomized, double-blind, active-controlled trial provides insight into the rigorous evaluation of this compound. A significant trial compared methotrimeprazine to haloperidol for cancer-related nausea in palliative care patients. nih.govnih.govresearchgate.net

Methodology of a Randomized Controlled Trial:

Design: This was a randomized, double-blind, controlled trial. nih.govnih.gov Participants were randomized to receive either encapsulated methotrimeprazine or encapsulated haloperidol. nih.govnih.gov

Intervention: Participants received either methotrimeprazine 6.25 mg or haloperidol 1.5 mg, once or twice daily. The dosage was assessed every 24 hours for a period of 72 hours. nih.govnih.gov

Primary Outcome Measure: The main outcome was a reduction in the nausea score by at least two points on an 11-point numerical rating scale at the 72-hour mark from baseline. nih.govresearchgate.net

Secondary Outcome Measures: These included achieving a complete response (a final nausea score of less than 3), the response at 24 and 48 hours, the number of vomiting episodes, the use of rescue anti-emetics, and global impression of change. nih.govresearchgate.net

Outcomes of the Randomized Controlled Trial:

Primary Outcome: The study did not find a significant difference in the response to treatment at 72 hours between the two groups. The response rate was 63% in the methotrimeprazine arm and 75% in the haloperidol arm based on an intention-to-treat analysis. nih.govnih.gov

Complete Response: The complete response rates were 51% for methotrimeprazine and 56% for haloperidol. nih.govnih.gov

Per-Protocol Analysis: In the per-protocol analysis, there was also no significant difference in response rates (74% for methotrimeprazine vs. 85% for haloperidol). nih.govnih.gov

Observational Studies and Case Reports

Observational studies and case reports provide valuable real-world insights into the use and effects of methotrimeprazine. These studies often highlight specific clinical scenarios and patient populations, offering a more nuanced understanding than what can be gleaned from controlled clinical trials alone. For instance, case reports have detailed the successful use of methotrimeprazine in managing complex symptoms in palliative care, such as refractory nausea and delirium. Observational studies have corroborated its efficacy in these settings, often in patients with multiple comorbidities and receiving numerous other medications. These types of studies are also crucial for identifying rare or unexpected adverse effects and for generating hypotheses that can be tested in more rigorous study designs.

Drug-Drug Interactions and Polypharmacy Research

The use of methotrimeprazine, particularly in populations with complex medical needs, necessitates a thorough understanding of its potential for drug-drug interactions.

Interactions with Central Nervous System Depressants

Methotrimeprazine exhibits additive effects when co-administered with other central nervous system (CNS) depressants. lhsc.on.caunboundmedicine.comhres.ca This includes a wide range of medications such as alcohol, antihistamines, opioids, sedatives/hypnotics, and other phenothiazines. unboundmedicine.comhres.caalberta.ca The potentiation of CNS depression can lead to increased drowsiness, sedation, and respiratory depression. unboundmedicine.com Consequently, when methotrimeprazine is used concurrently with these agents, a reduction in the dosage of the accompanying CNS depressant, sometimes by as much as 50%, is often recommended. unboundmedicine.comhres.ca

| Interacting CNS Depressant | Potential Effect | Citation |

|---|---|---|

| Alcohol | Increased CNS depression | unboundmedicine.comhres.ca |

| Antihistamines | Increased CNS depression and anticholinergic effects | unboundmedicine.comhres.ca |

| Opioids | Increased CNS depression | unboundmedicine.com |

| Sedatives/Hypnotics | Increased CNS depression | unboundmedicine.com |

| Other Phenothiazines | Potentiated action and increased CNS depression | hres.cahres.ca |

| Barbiturates | Potentiated action and increased CNS depression | hres.cahres.ca |

| Anxiolytics (e.g., Alprazolam, Lorazepam) | Increased CNS depressant activities | alberta.cadrugbank.com |

Impact on QT Interval and Cardiovascular Considerations

Methotrimeprazine has been associated with prolongation of the QT interval, a measure of the time it takes for the heart's ventricles to repolarize after a beat. lhsc.on.caalberta.ca A prolonged QT interval is a risk factor for serious ventricular arrhythmias, including Torsades de Pointes (TdP). nih.gov The risk of QT prolongation can be heightened when methotrimeprazine is combined with other drugs that also have this effect. alberta.cadrugbank.com Observational studies have highlighted an increased risk of adverse cardiac events with the use of certain antiemetics, reinforcing the need for caution. nih.govresearchgate.net The risk of drug-induced TdP is also influenced by other factors such as female sex, hypokalemia, and underlying cardiac disease. nih.gov Cross-sectional studies in hospitalized cardiac patients have shown a high prevalence of the use of QTc-prolonging drugs and potential drug-drug interactions that could further increase this risk. ju.edu.jo

Interactions with Cytochrome P450 Enzymes, especially CYP2D6 and CYP3A4

Methotrimeprazine's metabolism is significantly influenced by the cytochrome P450 (CYP) enzyme system, primarily CYP2D6 and CYP3A4. nih.gov In vitro studies have shown that methotrimeprazine and its non-hydroxylated metabolites act as inhibitors of CYP2D6. hres.canih.gov This inhibition is competitive and potent. nih.gov Co-administration of methotrimeprazine with drugs that are substrates for CYP2D6 can lead to increased plasma concentrations of these other drugs, potentially increasing their effects and risk of toxicity. hres.ca

Research indicates that at therapeutic concentrations, CYP3A4 is the main enzyme responsible for both the 5-sulfoxidation and N-demethylation of levomepromazine (B1675116) (the active enantiomer of methotrimeprazine). nih.gov CYP1A2 also contributes to a lesser extent. nih.gov Therefore, there is a likelihood of pharmacokinetic interactions when methotrimeprazine is given with substrates, inhibitors, or inducers of CYP3A4. nih.gov For instance, combining methotrimeprazine with CYP3A4 inhibitors like ketoconazole (B1673606) or erythromycin (B1671065) could increase methotrimeprazine levels, while inducers like rifampicin (B610482) or carbamazepine (B1668303) could decrease its levels. nih.gov

| Enzyme | Interaction with Methotrimeprazine | Potential Clinical Consequence | Citation |

|---|---|---|---|

| CYP2D6 | Methotrimeprazine is an inhibitor of this enzyme. | Increased plasma concentrations of drugs metabolized by CYP2D6. | hres.canih.gov |

| CYP3A4 | Methotrimeprazine is primarily metabolized by this enzyme. | Potential for interactions with CYP3A4 inhibitors and inducers. | nih.gov |

| CYP1A2 | Contributes to the metabolism of methotrimeprazine to a lesser extent than CYP3A4. | Potential for interactions, especially at higher methotrimeprazine concentrations. | nih.gov |

Pharmacogenomic Investigations of Methotrimeprazine Response

Pharmacogenomics explores how an individual's genetic makeup influences their response to drugs, offering a path toward personalized medicine. nih.govthermofisher.com

Genetic Polymorphisms Influencing Metabolism (e.g., CYP2D6, CYP3A4)

Genetic variations, or polymorphisms, in the genes encoding CYP2D6 and CYP3A4 can significantly alter the metabolism of methotrimeprazine, leading to inter-individual differences in drug response and side effects. mdpi.comnih.gov The CYP2D6 gene is highly polymorphic, with over 130 known alleles, leading to different metabolic phenotypes, including poor, intermediate, normal, and ultrarapid metabolizers. mdpi.com

Individuals who are "poor metabolizers" for CYP2D6 may experience higher plasma concentrations of methotrimeprazine, potentially leading to an increased risk of adverse effects. Conversely, "ultrarapid metabolizers" may clear the drug more quickly, possibly resulting in a reduced therapeutic effect at standard doses. nih.gov Studies on other drugs metabolized by CYP2D6 have demonstrated that genetic polymorphisms significantly affect their pharmacokinetics. researchgate.net Similarly, polymorphisms in CYP3A4 can also impact the metabolism of methotrimeprazine, although the clinical significance is still an area of active research. nih.gov Preemptive pharmacogenomic testing, which involves genotyping for multiple variants before a drug is prescribed, has been proposed as a way to optimize drug therapy and improve patient safety. nih.gov

Genotype-Phenotype Correlations in Clinical Outcomes

The clinical response to methotrimeprazine, like many antipsychotic medications, can vary significantly among individuals. numberanalytics.com This variability is not only due to clinical factors but is also substantially influenced by an individual's genetic makeup, which affects how the drug is metabolized. numberanalytics.com The field of pharmacogenetics seeks to elucidate these relationships, aiming to personalize treatment for better efficacy and tolerability. frontiersin.orgfrontiersin.org For methotrimeprazine, a key area of investigation is the correlation between genetic variations (genotype) and the observable clinical outcomes (phenotype).

A significant focus of pharmacogenetic research in psychiatry has been on the cytochrome P450 (CYP) family of enzymes, which are crucial for the metabolism of a majority of psychiatric drugs. frontiersin.orgnih.gov Specifically, the CYP2D6 enzyme plays a major role in the metabolism of approximately 25% of all prescribed medications, including many antipsychotics. nih.govnih.gov Methotrimeprazine is known to be a substrate of CYP2D6, meaning its breakdown and clearance from the body are dependent on the function of this enzyme. frontiersin.org

The gene that codes for CYP2D6 is highly polymorphic, with over 100 different variations (alleles) identified. frontiersin.orglibretexts.org These genetic differences result in a range of enzyme activity, leading to the classification of individuals into different metabolizer phenotypes:

Poor Metabolizers (PMs): These individuals have two non-functional copies of the CYP2D6 gene, leading to a significant reduction or complete lack of enzyme activity.

Intermediate Metabolizers (IMs): This group is heterozygous, with one functional and one non-functional allele, or two partially functional alleles, resulting in decreased enzyme activity compared to normal metabolizers.

Normal Metabolizers (NMs): Also referred to as extensive metabolizers (EMs), these individuals possess two fully functional copies of the CYP2D6 gene, leading to expected, "normal" rates of drug metabolism.

Ultrarapid Metabolizers (UMs): These individuals have multiple copies of the functional CYP2D6 gene, which leads to greatly increased enzyme activity and much faster drug metabolism.

The clinical implications of these phenotypes are significant. Poor metabolizers break down CYP2D6-dependent drugs like methotrimeprazine very slowly, which can lead to the accumulation of the drug in the body and an increased risk of adverse effects. nih.gov Conversely, ultrarapid metabolizers may clear the drug so quickly that it doesn't reach therapeutic concentrations in the bloodstream, potentially leading to a lack of efficacy. nih.gov

While large-scale clinical trials specifically correlating CYP2D6 genotype with methotrimeprazine clinical outcomes are limited, case studies provide direct evidence of this relationship. A case report detailed a patient with a psychotic disorder who experienced extrapyramidal adverse events after being treated with levomepromazine (methotrimeprazine) and haloperidol. frontiersin.org Subsequent pharmacogenetic testing revealed that the patient was a CYP2D6 intermediate metabolizer, a phenotype that may have contributed to the adverse drug reaction due to decreased metabolism of the antipsychotics. frontiersin.org

Furthermore, the concept of "phenoconversion" is clinically relevant. This occurs when a genotypic normal metabolizer is converted into a phenotypic poor metabolizer due to the co-administration of other drugs that inhibit CYP2D6 activity. nih.govnih.gov This drug-drug-gene interaction can lead to unexpected adverse outcomes and highlights the complexity of predicting clinical response based on genotype alone. nih.gov

The following table illustrates the theoretical correlation between CYP2D6 metabolizer status and the expected clinical outcomes with methotrimeprazine, based on established pharmacogenetic principles.

| CYP2D6 Phenotype | Genotype Example | Expected Methotrimeprazine Metabolism | Predicted Clinical Outcome |

| Ultrarapid Metabolizer (UM) | Gene duplication (e.g., 1/1xN) | Very rapid | Potential lack of therapeutic effect at standard doses due to rapid drug clearance. |

| Normal Metabolizer (NM) | Two functional alleles (e.g., 1/1) | Normal/Expected | Expected therapeutic response at standard doses. |

| Intermediate Metabolizer (IM) | One functional, one non-functional allele (e.g., 1/4) | Reduced | Generally, expected therapeutic response, but may have a higher risk of adverse effects compared to NMs. |

| Poor Metabolizer (PM) | Two non-functional alleles (e.g., 4/4) | Significantly reduced/deficient | Increased risk of accumulation and potential for dose-dependent adverse effects at standard doses. |

Analytical and Research Methodologies for Rac Methotrimeprazine Hydrochloride

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of rac Methotrimeprazine Hydrochloride and its related substances. High-Performance Liquid Chromatography (HPLC) is particularly prominent, with applications in both achiral and chiral modes.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for its quantification. Purity levels are often determined to be greater than 95% using HPLC methods. drugbank.com

A specific reversed-phase HPLC method has been developed for the analysis of methotrimeprazine and its primary metabolites. mhlw.go.jpresearchgate.net This method utilizes ion-pair formation with sodium dodecyl sulphate to achieve separation. mhlw.go.jp The system can effectively separate the parent drug from five of its main metabolites, which are formed through processes like sulphoxidation, N-demethylation, O-demethylation, and aromatic hydroxylation. mhlw.go.jp The analysis can be completed in approximately 27.4 minutes at room temperature. mhlw.go.jp Detection is typically carried out using a UV detector, a common practice in the analysis of pharmaceutical compounds. nih.govresearchgate.net

Detailed parameters for a published HPLC method are provided in the table below.

| Parameter | Condition |

| Stationary Phase | Supelcosil C18-DB column mhlw.go.jp |

| Mobile Phase | 500 mM ammonium (B1175870) acetate (B1210297) buffer (pH 5.0) with 25 mM sodium dodecyl sulphate and 5% v/v tetrahydrofuran (B95107) in acetonitrile (B52724) (50:50, v/v) mhlw.go.jp |

| Detection | UV Spectrophotometry nih.gov |

| Analysis Time | 27.4 minutes mhlw.go.jp |

| Analytes | Levomepromazine (B1675116) and its five main metabolites mhlw.go.jpresearchgate.net |

| Detection Limits (Serum) | 15 nM for levomepromazine and N-desmethyl levomepromazine; 28 nM for levomepromazine sulfoxide (B87167); 56 nM for 3-hydroxylevomepromazine, 7-hydroxylevomepromazine, and O-desmethyllevomepromazine researchgate.net |

This interactive table summarizes the HPLC conditions for the analysis of Methotrimeprazine and its metabolites.

Since methotrimeprazine possesses a chiral center, the separation of its enantiomers is critical for pharmaceutical research. Chiral chromatography, particularly chiral HPLC, is the primary technique for resolving the racemic mixture into its individual enantiomers. t3db.canih.gov This separation is essential because enantiomers of a chiral drug can exhibit different pharmacological and toxicological properties. nih.govresearchgate.net

The liquid chromatographic resolution of methotrimeprazine enantiomers has been successfully achieved using a beta-cyclodextrin-bonded chiral stationary phase. t3db.ca The separation mechanism relies on the differential interaction of the enantiomers with the chiral selector immobilized on the stationary phase. researchgate.net The effectiveness of the separation is influenced by factors such as temperature and the pH of the mobile phase. t3db.ca In addition to cyclodextrin-based columns, polysaccharide-based chiral stationary phases like Chiralpak IA and Chiralpak ID are also widely used for the enantioselective separation of various chiral drugs. core.ac.uk

| Technique | Chiral Stationary Phase (CSP) | Key Principle |

| Chiral HPLC | beta-Cyclodextrin-bonded phase t3db.ca | Enantioselective inclusion complexation t3db.ca |

| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak IA, Chiralpak ID) core.ac.uk | Differential interactions (e.g., hydrogen bonding, dipole-dipole) with the chiral polymer core.ac.uk |

This interactive table outlines common chiral stationary phases used for the enantiomeric separation of chiral pharmaceuticals like Methotrimeprazine.

Spectroscopic Analytical Methods

Spectroscopic methods are indispensable for the structural elucidation and quantification of this compound. Techniques such as UV-Vis spectrophotometry, mass spectrometry, and nuclear magnetic resonance spectroscopy provide detailed information about the molecule's structure and concentration.

UV-Visible (UV-Vis) spectrophotometry is a robust and widely used technique in pharmaceutical analysis for both quantification and photostability studies of methotrimeprazine. nih.govnih.gov The phenothiazine (B1677639) ring system in methotrimeprazine contains a chromophore that absorbs light in the UV region. nih.gov

Derivative spectrophotometry has been effectively used to study the photooxidation of levomepromazine hydrochloride. nih.gov This method allows for the simultaneous quantification of the parent drug and its primary degradation product, levomepromazine sulphoxide (LV-SO), even in the presence of spectral overlap. nih.gov The quantification can be achieved by measuring the first derivative values at specific wavelengths. nih.gov

| Compound | Method | Wavelength (λ) for Quantification |

| Levomepromazine (LV) | Bivariate Method | 302 nm nih.gov |

| Levomepromazine (LV) | First Derivative Spectrophotometry | 334 nm nih.gov |

| Levomepromazine Sulphoxide (LV-SO) | Bivariate Method | 334 nm nih.gov |

| Levomepromazine Sulphoxide (LV-SO) | First Derivative Spectrophotometry | 278 nm nih.gov |

This interactive table details the wavelengths used for the quantification of Levomepromazine and its sulfoxide product by UV-Vis spectrophotometry.

Mass spectrometry (MS) is a powerful tool for the structural elucidation and sensitive quantification of this compound. t3db.caiu.edu It is often coupled with liquid chromatography (LC-MS) to analyze complex mixtures and provide mass information for the separated components. nih.gov

Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques used for analyzing methotrimeprazine. drugbank.comresearchgate.net High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in determining the elemental composition of the molecule and its fragments. researchgate.net Tandem mass spectrometry (MS-MS or MSn) is employed to study the fragmentation pathways of the molecule. researchgate.netnih.gov The fragmentation of phenothiazine derivatives like methotrimeprazine typically involves cleavage of the alkylamine side chain. researchgate.netmiamioh.edu A major fragment ion observed for methotrimeprazine corresponds to the cleavage at the bond alpha to the nitrogen atom in the side chain. miamioh.edu Stable isotope-labeled versions of methotrimeprazine, such as deuterated analogs, are used as internal standards for accurate quantification in complex biological matrices. iu.edu

| Instrument/Method | Ionization Mode | Application | Key Findings |

| LC-ESI-QQ (API3000) | Positive | MS-MS Fragmentation Analysis | Precursor Ion: m/z 329.7; Major Fragment Ion: m/z 100.2 nih.gov |

| Electron Ionization (EI) | N/A | Mass Spectrum Generation | Provides a characteristic fragmentation pattern for identification t3db.canist.gov |

| ESI-MSn / HRMS | Positive | Fragmentation Pathway Elucidation | Detailed structural information on product ions researchgate.net |

This interactive table summarizes the application of mass spectrometry in the analysis of Methotrimeprazine.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural analysis of organic molecules like this compound. nih.govresearchgate.net Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the complete structural assignment of the molecule. nih.gov

A significant application of NMR in the study of methotrimeprazine has been the structural differentiation of its metabolites. nih.gov For instance, while mass spectrometry could not distinguish between two monohydroxylated metabolites of methotrimeprazine, ¹H NMR spectroscopy at 200 MHz successfully identified the exact position of the hydroxyl group on the phenothiazine nucleus. nih.gov The analysis revealed that one metabolite was hydroxylated at the 3-position, while the other was hydroxylated at the 7-position, highlighting the power of NMR in resolving subtle structural isomerism. nih.gov Quantitative NMR (qNMR) can also be utilized for determining the purity of drug substances without the need for a specific reference standard of the analyte itself. researchgate.net

Electrochemical Methods for Determination in Biological and Pharmaceutical Matrices

Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the quantitative analysis of rac-Methotrimeprazine Hydrochloride in various samples. rsc.orgnih.gov These techniques are based on the principle of measuring the electrical signal generated by the oxidation or reduction of the methotrimeprazine molecule at an electrode surface. nih.gov Voltammetric methods, such as differential pulse voltammetry (DPV) and cyclic voltammetry (CV), are commonly employed for this purpose. nih.govresearchgate.net

The development of these methods involves optimizing several key parameters to ensure high sensitivity and selectivity. This includes the choice of the working electrode material, the pH of the supporting electrolyte solution, and the specific voltammetric technique used. researchgate.netrsc.org For instance, modified electrodes, such as those incorporating nanomaterials, have been shown to enhance the electronic transfer properties and provide a larger surface area, leading to improved detection limits. nih.govresearchgate.net

A study on the related phenothiazine, promethazine, demonstrated a method based on its reaction with bromophenol blue to form a colored ion-pair complex, which was then extracted and measured using spectrophotometry. researchgate.net While not a direct electrochemical method, it highlights the variety of analytical techniques available for phenothiazine derivatives. For direct electrochemical detection, methods have been successfully applied to determine methotrimeprazine in pharmaceutical formulations like tablets, oral solutions, and injections. researchgate.net

Table 1: Comparison of Analytical Methods for Phenothiazine Derivatives

| Method | Analyte | Matrix | Key Findings | Reference |

|---|---|---|---|---|

| Visible Spectrophotometry | Methotrimeprazine | Pharmaceutical Formulations | Forms a stable ion-pair complex with bromophenol blue, with maximum absorption at 409 nm. Obeys Beer's law in the 5.0-25.0 µg/mL range. | researchgate.net |

| Differential Pulse Voltammetry (DPV) | Promethazine Hydrochloride | Pharmaceutical Formulations | Utilizes a poly(p-aminobenzene sulfonic acid)/flowerlike ZnO composite film electrode. Achieved a detection limit of 0.004 µM. | rsc.org |

| High-Performance Liquid Chromatography (HPLC) | Levomepromazine and metabolites | Serum and Urine | Based on ion-pair formation with dodecyl sulfate. Detection limits were 15 nM for levomepromazine in serum. | researchgate.net |

Reference Standards and Impurity Profiling in Research

The quality and safety of pharmaceutical products are ensured by rigorous control over impurities. usp.orgijpras.com Impurity profiling—the identification, quantification, and control of unwanted chemicals—is a critical aspect of drug development and manufacturing. ijpras.comusp.org For rac-Methotrimeprazine Hydrochloride, this involves using highly characterized reference standards for both the active pharmaceutical ingredient (API) and its known impurities. usp.orgpharmaffiliates.com

Regulatory bodies and pharmacopoeias like the United States Pharmacopeia (USP) provide official reference standards and pharmaceutical analytical impurities (PAIs) to ensure accurate analytical method development and validation. usp.orgusp.org These standards are crucial for a variety of applications, including:

Developing and validating analytical methods. usp.org

Identifying unknown impurities that may form during synthesis or upon storage. usp.org

Determining relative response factors for accurate quantification. usp.org

Conducting stability studies to understand degradation pathways. usp.org

The presence of impurities, even at trace levels, can potentially affect the efficacy and safety of the final drug product. ijpras.com Therefore, robust analytical methods are required to detect and control them below acceptable limits established by regulatory guidelines. usp.org

Table 2: Common Applications of Reference Standards in Impurity Profiling

| Application | Description | Importance | Reference |

|---|---|---|---|

| Method Development & Validation | Used to establish the accuracy, precision, and linearity of analytical procedures for quantifying impurities. | Ensures that analytical methods are reliable and fit for purpose. | usp.org |

| Stability Studies | Employed to identify and quantify degradation products that form under various stress conditions (e.g., heat, light, humidity). | Helps to establish the shelf-life and appropriate storage conditions for the drug product. | usp.org |

| Impurity Identification | Authentic reference materials of potential impurities are used to confirm the identity of unknown peaks in a chromatogram. | Crucial for understanding the impurity profile and assessing potential toxicological risks. | usp.org |

| Routine Quality Control | Used as benchmarks in routine testing of raw materials and finished products to ensure they meet quality specifications. | Guarantees the consistent quality and safety of each batch of the pharmaceutical product. | usp.org |

Stable Isotope Labeling in Pharmacokinetic and Metabolic Research

Stable isotope labeling is a powerful technique used in pharmacokinetic and metabolic research to trace the fate of a drug molecule within a biological system. nih.govnih.gov This method involves replacing one or more atoms of the drug molecule with their heavier, non-radioactive stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). nih.govnih.gov The resulting labeled compound is chemically identical to the unlabeled drug but can be distinguished by its higher mass using mass spectrometry. nih.govnih.gov

This technique offers significant advantages over older methods, as it eliminates the need for a "washout" period between doses in crossover studies and is considered a gold standard for determining a drug's absolute bioavailability. nih.gov By administering a labeled version of the drug, researchers can precisely track its absorption, distribution, metabolism, and excretion (ADME) without interference from endogenous compounds. nih.govnih.gov

Deuterium Substitution for Tracer Studies